molecular formula C15H18N4O B1431900 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine CAS No. 1368729-14-9

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine

Cat. No. B1431900
M. Wt: 270.33 g/mol
InChI Key: ZBYRVQOZOIKKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Scientific Research Applications

1. Crystallographic Analysis

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine and its derivatives have been studied for their crystallographic properties. For instance, in one study, the piperazine ring was found to adopt a chair conformation, and the angles between the pyrimidine ring and the methoxyphenyl ring were characterized. These studies are fundamental in understanding the molecular structure and potential applications of the compound (Singh et al., 2018).

2. Synthesis of Novel Compounds

Research has been conducted on synthesizing novel compounds using 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine as a precursor or a component. This includes the creation of new heterocyclic compounds, which have potential applications in pharmaceuticals and other fields (Abu‐Hashem et al., 2020).

3. Antimicrobial Activity

Some derivatives of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine have been synthesized and tested for antimicrobial activity. The study of these compounds contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Yurttaş et al., 2016).

4. Catalysis in Pharmaceutical Synthesis

The compound has been used in studies exploring novel and efficient procedures for the preparation of pharmaceuticals like Urapidil. These studies provide insights into optimizing reaction conditions and enhancing the efficiency of drug synthesis (Li et al., 2012).

5. Serotonergic and Dopaminergic Activity

Research on derivatives of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine has explored their serotonergic and dopaminergic activity. These studies contribute to the development of novel antipsychotic and anxiolytic agents, highlighting the compound's potential in neuropsychopharmacology (Perrone et al., 1994).

6. Exploration of Novel Anticonvulsant Agents

Derivatives of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine have been studied for their potential as anticonvulsant agents. This research is pivotal in the ongoing search for more effective treatments for epilepsy and related disorders (Georges et al., 1989).

properties

IUPAC Name

4-(4-methoxyphenyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYRVQOZOIKKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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